

6-Methyl-4-(trifluoromethyl)nicotinonitrile

chemical structure and IUPAC name

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Compound of Interest

Compound Name:	6-Methyl-4-(trifluoromethyl)nicotinonitrile
Cat. No.:	B082493

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An In-depth Technical Guide to 6-Methyl-4-(trifluoromethyl)nicotinonitrile

Executive Summary: This guide provides a comprehensive technical overview of **6-Methyl-4-(trifluoromethyl)nicotinonitrile**, a pivotal building block in modern medicinal and agrochemical research. We will delve into its fundamental chemical identity, physicochemical properties, a detailed proposed synthesis pathway with mechanistic rationale, and its applications. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile heterocyclic compound.

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of molecular design. The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical and pharmacokinetic properties. When appended to a pyridine ring, it can significantly enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functionalities, thereby improving target binding affinity.^[1]

6-Methyl-4-(trifluoromethyl)nicotinonitrile sits at the confluence of these strategic advantages. It offers a trifluoromethylated pyridine core, a nitrile group that serves as a versatile synthetic handle and a potential pharmacophore, and a methyl group that provides an additional vector for modification or steric influence. This unique combination of features makes it an exceptionally valuable intermediate for constructing complex molecular architectures aimed at a wide array of biological targets.^[1]

Compound Profile: **6-Methyl-4-(trifluoromethyl)nicotinonitrile**

Nomenclature and Chemical Structure

- IUPAC Name: 6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile^[2]
- Common Name: **6-Methyl-4-(trifluoromethyl)nicotinonitrile**
- CAS Number: 13600-49-2^[2]^[3]
- Chemical Formula: C₈H₅F₃N₂^[1]^[2]^[3]
- Molecular Structure:

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Physicochemical Properties

The properties of this compound make it amenable to a variety of standard organic synthesis conditions. Its solid form and relatively high boiling point simplify handling and purification. All quantitative data are summarized in the table below for clarity.

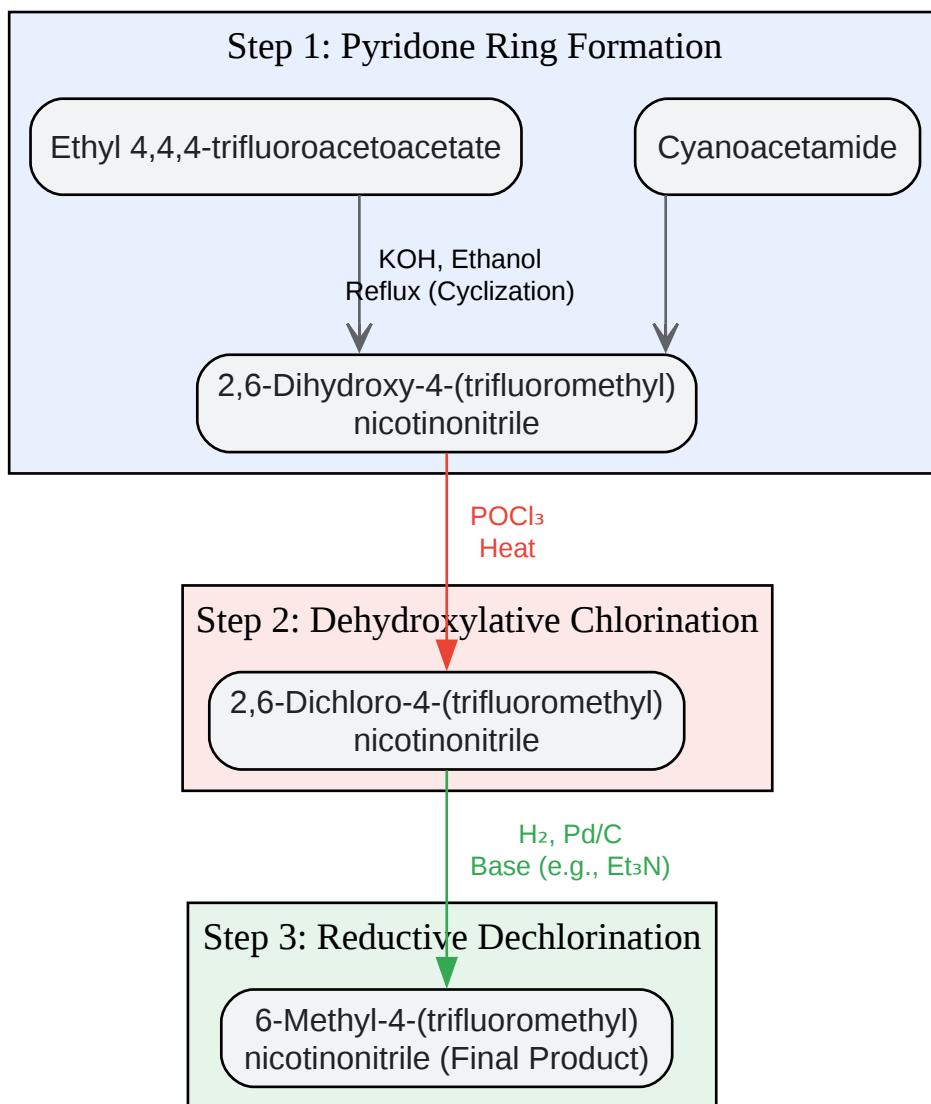
Property	Value	Source(s)
Molecular Weight	186.13 g/mol	[1] [3]
Appearance	Solid (form)	N/A
Boiling Point	249.6°C at 760 mmHg	[1]
Density	1.31 ± 0.1 g/cm³ (Predicted)	N/A
pKa	0.13 ± 0.18 (Predicted)	N/A
Storage Conditions	Room temperature, in a dry and sealed container	[1]

Synthesis and Mechanistic Insights

While multiple synthetic routes to substituted trifluoromethylpyridines exist, a robust and scalable pathway can be proposed based on established pyridine ring-forming reactions. The following protocol is a logical construction based on a patented method for analogous structures, providing a reliable framework for laboratory synthesis.[\[4\]](#) The overall strategy involves building the substituted pyridine ring from acyclic precursors, followed by functional group manipulations.

Proposed Synthetic Workflow

The synthesis can be logically divided into three primary stages: construction of the core pyridone ring, chlorination to activate the scaffold, and final reductive dehalogenation.



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Caption: Proposed three-stage synthesis workflow for **6-Methyl-4-(trifluoromethyl)nicotinonitrile**.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile

This initial step utilizes a classic condensation reaction to construct the heterocyclic core.

- Rationale: The reaction between a β -ketoester (ethyl 4,4,4-trifluoroacetoacetate) and an active methylene compound (cyanoacetamide) is a well-established, high-yielding method

for forming substituted pyridone rings. Potassium hydroxide acts as a base to deprotonate the active methylene group of cyanoacetamide, initiating the nucleophilic attack on the ketoester.

- Methodology:

- To a solution of potassium hydroxide in ethanol, add equimolar amounts of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.
- Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of ~4-5.
- The resulting precipitate is the dihydroxy-pyridine intermediate. Collect the solid by filtration, wash with cold water, and dry under vacuum.[\[4\]](#)

Step 2: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

The hydroxyl groups of the pyridone are converted to chlorides, creating a more versatile intermediate for subsequent reactions.

- Rationale: Phosphoryl chloride (POCl_3) is a standard and highly effective reagent for converting hydroxyl groups on a pyridine ring (or its tautomeric pyridone form) into chloro groups. These chloro-substituents are excellent leaving groups for nucleophilic aromatic substitution or can be removed via reduction.

- Methodology:

- In a flask equipped with a reflux condenser, carefully add the dried dihydroxy-intermediate from Step 1 to an excess of phosphoryl chloride (POCl_3).
- Heat the mixture to reflux for 3-5 hours. The reaction should become a clear solution.
- Carefully quench the reaction by slowly pouring the mixture over crushed ice.

- The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry.[4]

Step 3: Synthesis of **6-Methyl-4-(trifluoromethyl)nicotinonitrile**

The final step involves the selective removal of the chloro groups via catalytic hydrogenation.

- Rationale: Palladium on carbon (Pd/C) is a premier catalyst for the hydrogenolysis of aryl chlorides. In the presence of a hydrogen source and a base (to neutralize the HCl byproduct), the C-Cl bonds are cleaved and replaced with C-H bonds. This is a clean and efficient method for dehalogenation.
- Methodology:
 - Dissolve the dichloro-intermediate from Step 2 in a suitable solvent such as ethanol or ethyl acetate.
 - Add a catalytic amount of 10% Palladium on Carbon (Pd/C) and a slight excess of a base, such as triethylamine.
 - Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases.
 - Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
 - Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final, high-purity **6-Methyl-4-(trifluoromethyl)nicotinonitrile**.

Applications in Research and Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value starting material. Its utility stems from the strategic placement of its functional groups.

- As a Synthetic Building Block: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This allows for the elaboration of the pyridine core into a vast array

of more complex derivatives.[\[1\]](#) The presence of the chloro-precursor (from Step 2 of the synthesis) also allows for nucleophilic substitution reactions, enabling the introduction of various moieties at the 2- and 6-positions.[\[5\]](#)

- **Role of the Trifluoromethyl Group:** As previously mentioned, the $-CF_3$ group is critical for modern drug design. It enhances metabolic stability and lipophilicity, which are key parameters in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[\[5\]](#)
- **The Nitrile as a Bioisostere:** In certain contexts, the nitrile group can act as a bioisostere for a carbonyl group, capable of acting as a hydrogen bond acceptor in interactions with protein targets. This makes it a valuable feature when designing enzyme inhibitors or receptor antagonists.

The compound is primarily used in the synthesis of APIs targeting neurological and metabolic disorders, as well as in the creation of advanced pesticides and herbicides where the trifluoromethylpyridine scaffold is known to confer high efficacy.[\[1\]](#)

Handling, Storage, and Safety

Proper handling is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

- **Hazard Identification:** This compound is classified as harmful if swallowed (H302).[\[3\]](#) Related trifluoromethyl nicotinonitriles are also known to cause skin and eye irritation and may cause respiratory irritation.[\[2\]](#)[\[6\]](#)
- **Recommended Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[\[2\]](#)
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[1\]](#)[\[3\]](#)
- **Disposal:** Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

6-Methyl-4-(trifluoromethyl)nicotinonitrile is a quintessential example of a modern chemical building block, engineered for utility and performance. Its trifluoromethylated pyridine core provides a metabolically robust and biologically relevant scaffold, while its nitrile functionality offers a gateway for diverse synthetic transformations. The reliable, multi-step synthesis pathway detailed herein provides a clear roadmap for its preparation on a laboratory scale. For research teams engaged in the discovery of next-generation pharmaceuticals and agrochemicals, a thorough understanding of this compound's properties and synthesis is not just advantageous—it is essential for innovation.

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